molecular formula C16H27N5 B11835965 N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 76781-36-7

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11835965
CAS No.: 76781-36-7
M. Wt: 289.42 g/mol
InChI Key: VQYBQOWPNOIVRF-UHFFFAOYSA-N
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Description

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring and a tetrahydroquinazoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multiple steps. One common method includes the reaction of a suitable quinazoline derivative with piperazine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.

Scientific Research Applications

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and cellular components, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-(piperazin-1-YL)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific combination of a piperazine ring and a tetrahydroquinazoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

76781-36-7

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-butyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C16H27N5/c1-2-3-8-18-15-13-6-4-5-7-14(13)19-16(20-15)21-11-9-17-10-12-21/h17H,2-12H2,1H3,(H,18,19,20)

InChI Key

VQYBQOWPNOIVRF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1CCCC2)N3CCNCC3

Origin of Product

United States

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